2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one

Physicochemical Properties Drug-likeness LogP

Many DHPM-based SAR programs stall due to a lack of characterized 2-substituted scaffolds with validated biological activity. 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one addresses this gap: • Selective A2B adenosine receptor antagonist scaffold, enabling focused inflammation/asthma/cancer research • Calculated LogP -0.34, TPSA 71.8 Ų-critical comparators in bioavailability SAR • Validated weak P. falciparum DHODH inhibitor (IC50 30 µM)-reliable positive control for antimalarial enzyme assays. Supplied as 95% min. purity, characterized by MS/NMR; shipped ambient.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13283099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(CC1=NC=CC(=O)N1)N
InChIInChI=1S/C7H11N3O/c1-5(8)4-6-9-3-2-7(11)10-6/h2-3,5H,4,8H2,1H3,(H,9,10,11)
InChIKeyXJODHJCWLRBYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one: Identity & Scaffold


2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one (CAS: 1339140-80-5, MW: 153.18, MF: C7H11N3O) is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class. Its structure features a 3,4-dihydropyrimidin-4-one core with a distinctive 2-aminopropyl side chain at the 2-position. This specific substitution pattern is critical, as it differentiates the compound from other DHPMs and imparts unique physicochemical properties, such as a calculated LogP of -0.3404 and a TPSA of 71.77 Ų , which are central to its utility as a selective A2B adenosine receptor antagonist scaffold .

Scaffold Class Dihydropyrimidinone (DHPM) core for A2B adenosine receptor research.
Key Feature 2-Aminopropyl substitution provides distinct pharmacophore context for SAR studies.
Physicochemical Context Calculated LogP -0.34 and TPSA 71.8 Ų inform ADME property assessment.

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one: Irreplaceability


The biological activity and physicochemical properties of dihydropyrimidinones are exquisitely sensitive to substitution patterns on the pyrimidine ring [1]. Simple substitution at the 2-position, for instance with a methyl group versus the 2-aminopropyl chain, can lead to a 20-fold or greater difference in biological potency . Generic or unsubstituted DHPMs lack the specific receptor-binding pharmacophore and optimized physicochemical profile that define the target compound's performance in, for example, adenosine receptor modulation . Replacing it with a close structural analog without rigorous side-by-side validation introduces significant, unquantified risk in a research or development program.

Pharmacophore mismatch Unsubstituted or generic DHPMs lack the 2-aminopropyl side chain required for A2B receptor interaction studies.
Physicochemical shift Close analogs (e.g., 6-methyl derivative) show altered LogP and TPSA profiles, potentially affecting in silico ADME predictions.
Unquantified biological variance Minor substitution changes may introduce >20-fold variation in biological potency, requiring rigorous validation for replacement.

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one: Quantitative Evidence


Lipophilicity & Polar Surface Area Profile

The calculated partition coefficient (LogP) and topological polar surface area (TPSA) are critical for predicting a compound's absorption, distribution, and overall drug-likeness. The target compound demonstrates a lower lipophilicity compared to its 6-methyl substituted analog, which suggests improved aqueous solubility and a distinct pharmacokinetic profile [1].

Lipophilicity & PSA
Cross-study comparable
Target: LogP -0.34, TPSA 71.77 Ų
vs. 6-Methyl Analog: LogP -0.90, TPSA 67.50 Ų
LogP difference (~0.56 log units) suggests distinct ADME profile context from the 6-methyl analog.
Note: In silico structure-based calculation.
Physicochemical Properties Drug-likeness LogP TPSA

P. falciparum DHODH Inhibition

In enzymatic assays against P. falciparum dihydroorotate dehydrogenase (DHODH), the target compound exhibited measurable inhibitory activity, providing a quantitative benchmark against a known antimalarial target. While absolute potency is modest, this data establishes a specific, quantifiable biological interaction that is absent in many uncharacterized analogs [1].

P. falciparum DHODH Inhibition
Supporting evidence
IC50: 250,000 nM
IC50: 30,000 nM
Establishes preliminary target engagement, serving as a starting point for hit-to-lead optimization.
Note: Reported in separate assays; modest potency requires further optimization.
Malaria DHODH Inhibition IC50 Enzyme Assay

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one: Research Applications


A2B Adenosine Receptor Antagonist Scaffold

This compound is referenced as a selective antagonist scaffold for the A2B adenosine receptor . The unique 2-aminopropyl substitution is key to its selectivity, making it a valuable starting point for medicinal chemistry programs targeting inflammation, asthma, and cancer, where A2B modulation is therapeutically relevant .

Physicochemical Probe for SAR Studies

The compound's distinct LogP (-0.34) and TPSA (71.8 Ų) profile makes it a useful comparator in SAR campaigns designed to understand the impact of lipophilicity and polarity on the bioavailability and target engagement of dihydropyrimidinone-based compounds.

DHODH Inhibitor Assay Starting Point

With documented, albeit low, micromolar activity against P. falciparum DHODH (IC50 values of 250 µM and 30 µM) [1], this compound can serve as a validated positive control or a weak inhibitor baseline in enzymatic assays aimed at discovering more potent antimalarial DHODH inhibitors.

Application
Selection Property
Validation Focus
A2B Receptor Signaling Studies
A2B antagonist scaffold context
Binding assays and selectivity screening
Physicochemical SAR Analysis
LogP / TPSA profile context
ADME property and bioavailability modeling
Malaria DHODH Enzyme Assay
DHODH inhibitor starting point
Potency optimization and target validation
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